molecular formula C16H11FN4O3S2 B11666039 N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

Cat. No.: B11666039
M. Wt: 390.4 g/mol
InChI Key: SPWDPFUFTHSODE-UHFFFAOYSA-N
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Description

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-NITROBENZAMIDE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-NITROBENZAMIDE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, making it effective against bacterial and cancer cells . The compound may also inhibit enzymes involved in vital cellular processes, contributing to its antimicrobial and anticancer activities .

Properties

Molecular Formula

C16H11FN4O3S2

Molecular Weight

390.4 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C16H11FN4O3S2/c17-13-4-2-1-3-11(13)9-25-16-20-19-15(26-16)18-14(22)10-5-7-12(8-6-10)21(23)24/h1-8H,9H2,(H,18,19,22)

InChI Key

SPWDPFUFTHSODE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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